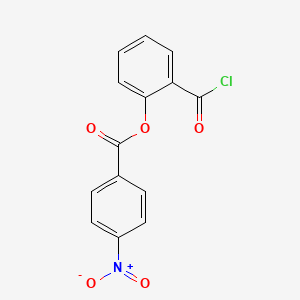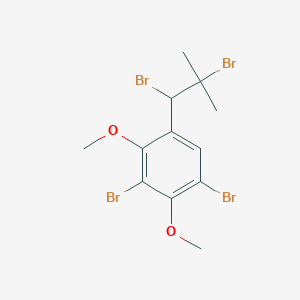
1,3-Dibromo-5-(1,2-dibromo-2-methylpropyl)-2,4-dimethoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dibromo-5-(1,2-dibromo-2-methylpropyl)-2,4-dimethoxybenzene is a complex organic compound characterized by the presence of multiple bromine atoms and methoxy groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibromo-5-(1,2-dibromo-2-methylpropyl)-2,4-dimethoxybenzene typically involves multiple steps, starting with the bromination of a suitable precursor. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperature and pressure to ensure selective bromination at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing advanced techniques to control the reaction environment. This ensures high yield and purity of the final product, which is essential for its application in various industries.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dibromo-5-(1,2-dibromo-2-methylpropyl)-2,4-dimethoxybenzene can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can remove bromine atoms, leading to the formation of less brominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield brominated quinones, while substitution reactions can produce a variety of functionalized benzene derivatives.
Applications De Recherche Scientifique
1,3-Dibromo-5-(1,2-dibromo-2-methylpropyl)-2,4-dimethoxybenzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1,3-Dibromo-5-(1,2-dibromo-2-methylpropyl)-2,4-dimethoxybenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and methoxy groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dibromo-2,4-dimethoxybenzene: Lacks the additional brominated propyl group, making it less complex.
1,3,5-Tribromo-2,4-dimethoxybenzene: Contains an additional bromine atom on the benzene ring.
1,3-Dibromo-5-(2-bromoethyl)-2,4-dimethoxybenzene: Features a different brominated side chain.
Uniqueness
1,3-Dibromo-5-(1,2-dibromo-2-methylpropyl)-2,4-dimethoxybenzene is unique due to its specific arrangement of bromine atoms and methoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
89950-10-7 |
|---|---|
Formule moléculaire |
C12H14Br4O2 |
Poids moléculaire |
509.85 g/mol |
Nom IUPAC |
1,3-dibromo-5-(1,2-dibromo-2-methylpropyl)-2,4-dimethoxybenzene |
InChI |
InChI=1S/C12H14Br4O2/c1-12(2,16)11(15)6-5-7(13)10(18-4)8(14)9(6)17-3/h5,11H,1-4H3 |
Clé InChI |
NZZDXVCZGZEZHZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(C1=CC(=C(C(=C1OC)Br)OC)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


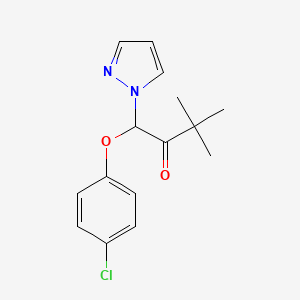
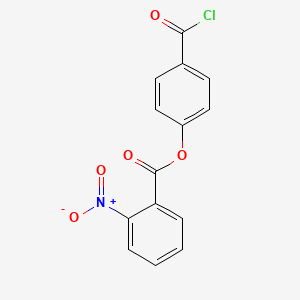
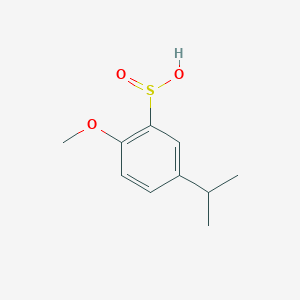
![5-(Trifluoromethyl)bicyclo[3.2.1]oct-2-ene](/img/structure/B14379533.png)

![N-(3-Chlorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14379548.png)
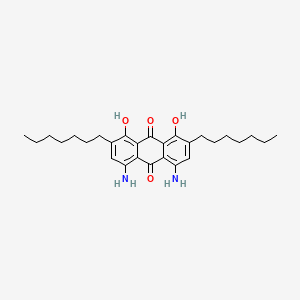
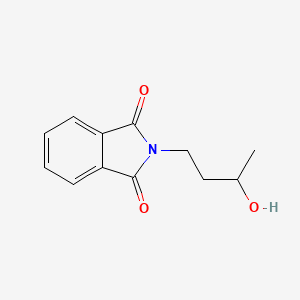
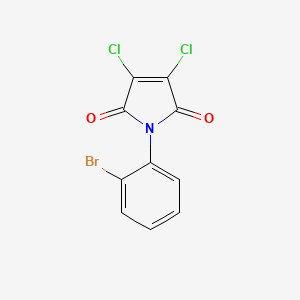
![2-[(4-Methoxyphenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14379573.png)

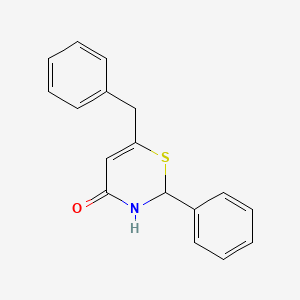
![1-[2,2-Bis(methylsulfanyl)ethenesulfonyl]pentan-2-OL](/img/structure/B14379586.png)
